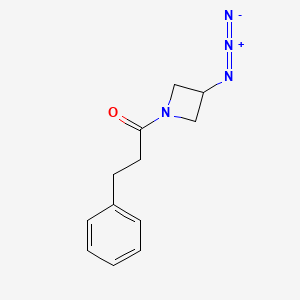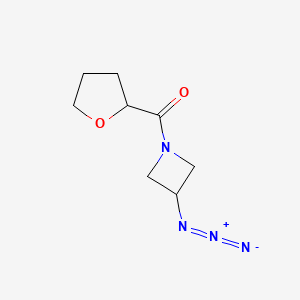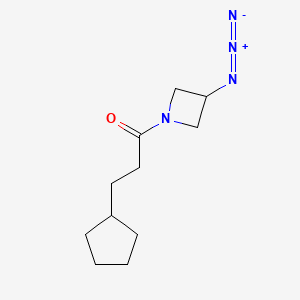
1-(3-Azidoazetidin-1-yl)-3-phenylpropan-1-one
Übersicht
Beschreibung
1-(3-Azidoazetidin-1-yl)-3-phenylpropan-1-one (hereafter referred to as AZP) is an organic compound with a unique chemical structure that has a wide range of applications in both scientific research and industrial applications. AZP is an important building block for a variety of organic compounds and is used in the synthesis of drugs, peptides, and other organic compounds. AZP has been found to have a variety of biochemical and physiological effects, and has potential applications in the fields of medicine, biotechnology, and chemical engineering.
Wirkmechanismus
The mechanism of action of AZP is not fully understood. However, it is believed that AZP binds to specific proteins and enzymes, which then leads to the formation of new products or changes in the structure of existing molecules. Additionally, AZP has been found to interact with various cellular signaling pathways, which may lead to changes in cellular metabolism and gene expression.
Biochemical and Physiological Effects
AZP has been found to have a variety of biochemical and physiological effects. AZP has been found to interact with a variety of enzymes, proteins, and other molecules, which can lead to changes in cellular metabolism and gene expression. Additionally, AZP has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of AZP in laboratory experiments has several advantages. AZP is a relatively stable compound, which makes it easy to store and transport. Additionally, AZP is easily synthesized using a variety of methods, which makes it a useful tool for the synthesis of organic compounds. However, AZP is a relatively expensive compound, which can limit its use in certain laboratory experiments.
Zukünftige Richtungen
In the future, AZP may be used in the development of new drugs and other organic compounds. Additionally, AZP may be used as a tool for the study of enzyme kinetics and protein structure and function. AZP may also be used to study cellular signaling pathways and to study the effects of drugs on cellular metabolism and gene expression. Finally, AZP may be used in the development of new diagnostic and therapeutic strategies for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
AZP has a wide range of applications in scientific research, including the synthesis of peptides, drugs, and other organic compounds. AZP can also be used as a labeling agent for peptides, proteins, and nucleic acids. AZP can also be used to study enzyme kinetics, as well as to study the structure and function of proteins. AZP can also be used as a tool for the study of drug metabolism and pharmacokinetics.
Eigenschaften
IUPAC Name |
1-(3-azidoazetidin-1-yl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-15-14-11-8-16(9-11)12(17)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRXTUICBTVYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azidoazetidin-1-yl)-3-phenylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















